

Application Note: NCI-65828 Endothelial Cell Tube Formation Assay

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: NCI-65828
CAS No.: 501444-06-0
Cat. No.: B609498

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Introduction & Mechanistic Rationale

The Target: Angiogenin (ANG) vs. Tubulin

While many vascular disrupting agents (VDAs) like Crolibulin target tubulin dynamics directly, **NCI-65828** operates through a distinct mechanism: the inhibition of human angiogenin (ANG). ANG is a potent inducer of neovascularization and a member of the ribonuclease superfamily.

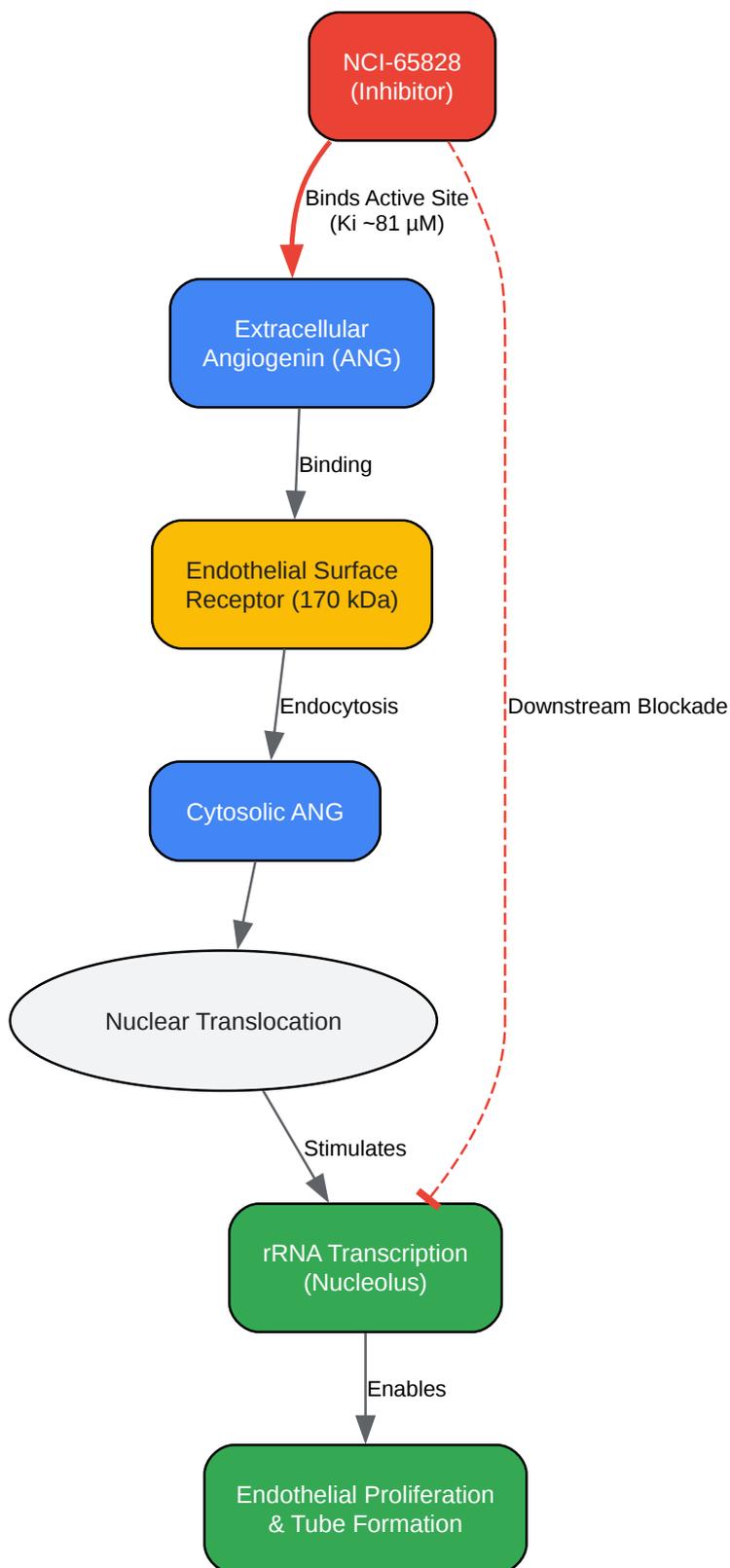
NCI-65828 specifically binds to the ribonucleolytic active site of ANG ($K_i \approx 81 \mu\text{M}$). Under physiological conditions, ANG undergoes nuclear translocation in endothelial cells, where it stimulates rRNA transcription, a prerequisite for cell proliferation and tube formation. By blocking this enzymatic activity, **NCI-65828** prevents the downstream metabolic upregulation required for the organization of endothelial cells into capillary-like structures.

Why the Tube Formation Assay?

The Endothelial Cell Tube Formation Assay on Matrigel™ is the gold-standard in vitro model for this compound because it recapitulates multiple steps of angiogenesis simultaneously: adhesion, migration, protease activity, and tubulogenesis. Unlike simple proliferation assays, this system tests the functional capacity of **NCI-65828** to disrupt the morphogenic capability of endothelial cells.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of **NCI-65828** within the endothelial signaling cascade.



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Figure 1: Mechanism of Action. **NCI-65828** inhibits the ribonucleolytic activity of Angiogenin, preventing nuclear signaling required for tubulogenesis.

Materials & Reagent Preparation

Critical Reagents

Reagent	Specification	Source/Notes
NCI-65828	NSC 65828	NCI DTP Repository or Custom Synthesis
Endothelial Cells	HUVEC (P2-P5)	Do not use >P6; senescence alters tube morphology.
Matrix	Matrigel® (GFR)	Growth Factor Reduced is critical to lower background signal.
Basal Medium	EBM-2 or M199	Supplemented with 0.5% FBS for the assay (starvation).
Positive Control	Suramin (50 µM)	Or recombinant ANG (if testing rescue).
Solvent	DMSO (Anhydrous)	NCI-65828 is hydrophobic; stock prep required.

Compound Preparation (NCI-65828)

- Stock Solution: Dissolve lyophilized **NCI-65828** in 100% DMSO to a concentration of 100 mM. Vortex until clear.
- Storage: Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.
- Working Solution: On the day of the assay, dilute the stock into pre-warmed media.
 - Target Concentrations: 10 µM, 50 µM, 100 µM, 200 µM.

- Note: The K_i is $\sim 81 \mu\text{M}$; therefore, the dose-response curve must bracket this value.

Experimental Protocol

Phase 1: Matrix Preparation (The "Ice Rule")

Scientific Insight: Matrigel polymerizes irreversibly above 10°C . A meniscus effect (curved gel surface) will cause cells to pool in the center, ruining the imaging.

- Thaw GFR Matrigel overnight at 4°C on ice.
- Pre-chill a 96-well plate and pipette tips at -20°C for 30 minutes.
- Place the 96-well plate on a cooling block.
- Dispense $50 \mu\text{L}$ of Matrigel into each well. Keep the pipette vertical to ensure a flat surface.
- Polymerization: Incubate the plate at 37°C for 30–60 minutes. Do not disturb.

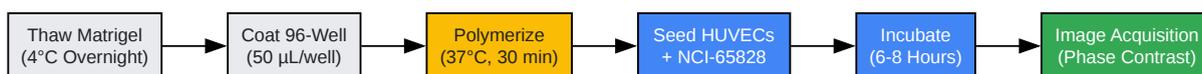
Phase 2: Cell Seeding & Treatment

- Harvest: Trypsinize HUVECs (70-80% confluent). Neutralize and centrifuge ($200 \times g$, 5 min).
- Resuspension: Resuspend pellet in assay medium (low serum, e.g., 2% FBS) to a density of $2.0 - 3.0 \times 10^5$ cells/mL.
 - Optimization: If tubes are too thick, lower density. If networks are disconnected, increase density.
- Treatment:
 - Mix cell suspension with **NCI-65828** (2X concentration) in a 1:1 ratio, OR
 - Add $100 \mu\text{L}$ of cell suspension to the well, then immediately add $100 \mu\text{L}$ of 2X drug solution.
 - Final Volume: $200 \mu\text{L}/\text{well}$.
 - Final Cell Count: $\sim 20,000$ – $30,000$ cells/well.

Phase 3: Incubation & Imaging

- Incubate at 37°C, 5% CO₂.
- Timepoints:
 - 4 Hours: Early tube alignment.
 - 8 Hours: Peak tube formation (Optimal for **NCI-65828** assessment).
 - 16+ Hours: Tubes begin to degrade/collapse naturally (apoptosis).
- Imaging: Capture 3 non-overlapping fields per well at 4X or 10X magnification using Phase Contrast.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for the Tube Formation Assay.

Data Analysis & Interpretation

Quantitative analysis should be performed using automated software like AngioTool (NIH) or ImageJ (Angiogenesis Analyzer plugin) to avoid observer bias.

Key Metrics

Parameter	Definition	Biological Relevance	Expected Effect of NCI-65828
Total Tube Length	Sum of lengths of all capillary-like structures.	Measures overall growth/migration.	Significant reduction (>50%).
Junctions (Nodes)	Number of branching points connecting at least 3 tubes.	Measures network complexity.	Drastic reduction; sparse network.
Meshes	Closed polygonal areas surrounded by tubes.	Measures maturity of the vascular bed.	Complete absence at high doses.

Calculating Inhibition

Normalize all data to the Vehicle Control (DMSO):

Troubleshooting & Validation

- Issue: "Clumping" of cells instead of tubes.
 - Cause: Matrigel meniscus was concave, or cells were seeded too densely.
 - Fix: Ensure the plate is on a flat surface during polymerization. Reduce cell count to 1.5×10^5 cells/mL.
- Issue: High background in **NCI-65828** wells.
 - Cause: The compound is an azo dye and may have intrinsic color or fluorescence.
 - Fix: Use Calcein AM (fluorescent live stain) to visualize cells specifically, filtering out the compound's background.
- Issue: No inhibition observed.
 - Cause: **NCI-65828** degrades in aqueous solution over time or Angiogenin levels in the system were too high (e.g., using full serum media).

- Fix: Use Reduced Serum (0.5 - 2%) media to limit exogenous growth factors. Ensure fresh stock preparation.

References

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Sources

- [1. Obtaining Vial and Plated Compounds from the NCI open collection - NCI \[dctd.cancer.gov\]](#)
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